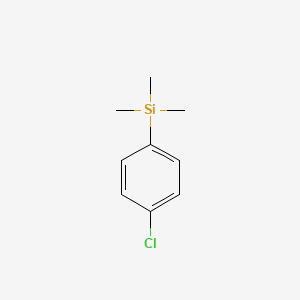

p-Chlorophenyltrimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQUSGXMZKOTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065125 | |

| Record name | (p-Chlorophenyl)trmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-71-8 | |

| Record name | 1-Chloro-4-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (p-Chlorophenyl)trmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for P Chlorophenyltrimethylsilane and Its Derivatives

Established Synthetic Pathways for p-Chlorophenyltrimethylsilane

The preparation of this compound often relies on well-established organometallic reactions that have been refined over time for efficiency and scalability.

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.comiitk.ac.in In the context of synthesizing substituted phenyltrimethylsilanes, this methodology involves the reaction of a Grignard reagent, an organomagnesium halide (R-Mg-X), with a silicon-containing electrophile. wikipedia.orggelest.com The Grignard reagent, typically formed by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), acts as a potent nucleophile. wikipedia.orgiitk.ac.in

For the synthesis of this compound, the corresponding Grignard reagent, p-chlorophenylmagnesium chloride or bromide, is prepared from 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene (B145707) and magnesium turnings. gelest.comnih.gov This organometallic intermediate is then reacted with a trimethylsilyl (B98337) halide, most commonly trimethylsilyl chloride (TMS-Cl), to yield the desired product. gelest.com The high reactivity of the Grignard reagent allows for efficient displacement of the halide on the silicon atom, forming the stable silicon-carbon bond. gelest.com The choice of solvent is crucial, with THF often being preferred over diethyl ether as it can facilitate the reaction of less reactive aryl chlorides. gelest.comresearchgate.net

The general reaction can be summarized as:

Formation of Grignard Reagent: p-ClC₆H₄X + Mg → p-ClC₆H₄MgX (where X = Cl, Br)

Coupling with Trimethylsilyl Chloride: p-ClC₆H₄MgX + (CH₃)₃SiCl → p-ClC₆H₄Si(CH₃)₃ + MgXCl

This approach is widely applicable for the synthesis of a variety of substituted phenyltrimethylsilanes, demonstrating its robustness and utility in organosilicon chemistry. gelest.com

While the Grignard coupling is a standard method, various modifications and alternative procedures have been developed to optimize the synthesis of this compound. One notable up-scaled synthesis utilizes a CuCN catalyst to facilitate the coupling reaction between p-chlorophenylmagnesium chloride (p-ClC₆H₄MgCl) and trimethylsilyl chloride (R₃SiCl where R is a larger alkyl group, but the principle applies to methyl). nih.gov This catalytic approach was found to be effective, particularly when dealing with sterically hindered silanes, and resulted in good yields of the desired p-ClC₆H₄SiR₃. nih.gov

A detailed procedure involves the initial formation of the Grignard reagent from 1,4-dichlorobenzene and magnesium turnings in a mixture of toluene (B28343) and THF. nih.gov The completion of the Grignard formation is indicated by the disappearance of the magnesium turnings. nih.gov Subsequently, the trimethylsilyl chloride is added along with a catalytic amount of CuCN, which promotes the cross-coupling reaction. nih.gov This method avoids the formation of significant Wurtz-type coupling side products. nih.gov

| Reagent/Catalyst | Role in Synthesis | Reference |

| 1,4-Dichlorobenzene | Starting material for Grignard reagent | nih.gov |

| Magnesium Turnings | Reactant for Grignard reagent formation | nih.gov |

| Tetrahydrofuran (THF) | Solvent, stabilizes Grignard reagent | gelest.comnih.gov |

| Toluene | Co-solvent | nih.gov |

| Trimethylsilyl Chloride | Silicon source, electrophile | gelest.com |

| Copper(I) Cyanide (CuCN) | Catalyst for the coupling reaction | nih.gov |

Advanced Synthetic Strategies for this compound Derivatives

Beyond the direct synthesis of this compound, advanced strategies are employed to create more complex derivatives and polymers, expanding the scope of their applications.

The Wurtz-type coupling reaction, traditionally used for forming carbon-carbon bonds, has been adapted for the synthesis of polysilanes. koreascience.krresearchgate.netresearchgate.net This method involves the reductive coupling of dichlorosilane (B8785471) derivatives using an alkali metal, typically sodium, in a high-boiling solvent like toluene. koreascience.krrsc.org In the context of p-chlorophenyl-containing polymers, this poly-condensation involves reacting appropriate combinations of p-chlorophenyl-substituted silanes and chlorosilanes. researchgate.net

For instance, a series of low molecular weight poly-p-phenylenesilanes have been prepared through Wurtz-type condensation reactions. researchgate.net These reactions can involve monomers such as p-bis(trimethylsilyl)benzene reacting with dichlorodimethylsilane (B41323) in the presence of sodium-potassium alloy. While this specific example doesn't directly use this compound as a monomer, it illustrates the principle of using p-phenylene units in Wurtz-type polymerizations. The general approach remains a significant method for preparing high-molecular-weight polysilane derivatives, despite challenges such as poor reproducibility and broad molecular weight distributions in some cases. koreascience.kr

Research has also explored alternative reducing agents to the commonly used alkali metals to gain better control over the reaction. rsc.org

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comnih.gov This reaction involves the attack of a nucleophile on an aromatic ring that bears a good leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the intermediate. masterorganicchemistry.com

In the context of this compound derivatives, the trimethylsilyl group itself is not a strong electron-withdrawing group in the traditional sense for activating SNAr. However, the principles of SNAr can be applied to polyfluoroarenes, which can then be functionalized with moieties like phenothiazine, and subsequently, these structures could potentially incorporate a trimethylsilyl group through other means. mdpi.com The reaction of polyfluoroarenes with a nucleophile often occurs selectively at the para position. mdpi.com

While direct SNAr on this compound where the chloro group is displaced by a nucleophile is not a commonly cited high-yield reaction due to the lack of strong activation, the broader concept of SNAr is a key strategy for creating highly functionalized aromatic systems that can include silicon-based substituents. mdpi.comrsc.org

Silylation is a crucial technique for modifying the reactivity and properties of various functional groups. In the synthesis of amidinate and amidine derivatives, silylation, particularly with trimethylsilyl (TMS) groups, plays a significant role. mdpi.comcore.ac.uk N,N,N′-tris(trimethylsilyl)-carboximidamides, also known as persilylated amidines, are effective reagents for introducing RCN₂ moieties into various molecules. mdpi.com

The synthesis of these silylated compounds can be achieved by reacting a nitrile with lithium bis(trimethylsilyl)amide, followed by quenching with trimethylsilyl chloride. mdpi.com This process creates a persilylated amidine which is a valuable synthetic intermediate. mdpi.com These silylated amidines can then react with metal halides to form metal amidinate complexes, where the byproduct is the volatile and innocuous trimethylsilyl chloride, a significant advantage over methods that produce corrosive HCl. mdpi.com

Strategic Application of this compound as an Organic Building Block

A building block in chemistry is a molecule that can be used in the bottom-up, modular assembly of more complex molecular architectures. This compound, with its reactive chloro- and stable trimethylsilyl groups, serves as an exemplary building block for introducing the p-trimethylsilylphenyl moiety into a variety of structures.

The concept of modular assembly involves using well-defined component parts (building blocks) to construct larger, more complex structures, a strategy widely used in materials science and supramolecular chemistry. This compound functions as a bifunctional building block. The photolabile aryl-chlorine bond provides a site for controlled C-C bond formation, while the trimethylsilyl group can be retained for its steric or electronic properties or serve as a handle for further functionalization. This dual nature allows for the strategic, stepwise construction of intricate molecular frameworks. The photochemically generated 4-trimethylsilylphenyl cation can be trapped by various nucleophiles, effectively "stitching" the silylated phenyl unit into a larger molecule. This modular approach is fundamental to creating tailored organic materials and complex molecular constructs.

One of the most powerful applications of the photochemically generated 4-trimethylsilylphenyl cation is in transition-metal-free arylation reactions. dtic.milresearchgate.netwikipedia.org This method provides a mild alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.net By irradiating this compound in the presence of various π-bond nucleophiles, a range of arylated products can be synthesized in moderate to good yields. dtic.milrsc.org

For example, reaction with allyltrimethylsilane (B147118) (ATMS) yields 4-allyl-phenyltrimethylsilane. researchgate.net Similarly, when the reaction is performed with 4-pentenoic acid, a γ-benzyl lactone is formed. dtic.milresearchgate.net The process is also effective for creating 3-aryl acetals and ketals when conducted in the presence of ethyl vinyl ether or 2-methoxypropene, respectively. researchgate.net This methodology has been successfully applied to generate biaryls as well. dtic.mil

Table 1: Examples of Transition-Metal-Free Arylation Products from this compound

| Nucleophile | Product Type | Specific Product Example | Yield (%) |

| Allyltrimethylsilane (ATMS) | Allylarene | 4-Allyl-phenyltrimethylsilane | 65 |

| 4-Pentenoic Acid | γ-Benzyl Lactone | γ-(4-Trimethylsilylbenzyl)lactone | 55 |

| Ethyl Vinyl Ether | 3-Aryl Acetal | 1-(1,1-Dimethoxyethyl)-4-(trimethylsilyl)benzene | 45 |

| 2-Methoxypropene | 3-Aryl Ketal | 2-(4-(Trimethylsilyl)phenyl)-1,3-dioxolane | 50 |

| Benzene (B151609) | Biaryl | 4-Trimethylsilyl-biphenyl | 58 |

Yields are representative and based on data reported in the literature for reactions involving photogenerated triplet phenyl cations under various conditions. dtic.milresearchgate.net

This compound also serves as a crucial starting material for the synthesis of silicon-containing oligomers and polymers. dtic.mil Specifically, it has been used to prepare oligomeric p-phenylenesilanes through Wurtz-type poly-condensation reactions. dtic.mil In this method, the chlorine atom is reductively removed using an alkali metal, typically sodium, which facilitates the coupling of the aromatic rings to form a polymer chain. dtic.milresearchgate.netwikipedia.org

By reacting appropriate combinations of mono- and bifunctional p-chlorophenylsilanes, a series of well-defined oligomeric model compounds can be prepared. dtic.mil For instance, the coupling of this compound with itself or with other chlorosilane derivatives in the presence of sodium sand in refluxing toluene leads to the formation of oligomeric p-phenylenesilanes. dtic.mil While this approach has successfully yielded oligomers, achieving high-molecular-weight polymers through this method has been challenging, often resulting in low-molecular-weight products. dtic.mil Nevertheless, it remains a foundational method for accessing these silicon-bridged aromatic structures.

Iii. Mechanistic Investigations of P Chlorophenyltrimethylsilane Reactivity

Desilylation Reactions and Mechanistic Insights

Desilylation reactions of aryltrimethylsilanes, including p-chlorophenyltrimethylsilane, serve as important probes into the mechanisms of electrophilic aromatic substitution. The cleavage of the aryl-silicon bond by electrophiles provides a valuable model for understanding the factors that influence the reactivity of the aromatic ring.

The bromodesilylation of phenyltrimethylsilanes in a solution of 1.5% water in acetic acid has been shown to be a complex process. rsc.org The order of the reaction with respect to bromine is not constant and increases with the initial bromine concentration. For instance, the reaction order for this compound increases from approximately 1.9 at low bromine concentrations to 2.9 at higher concentrations. rsc.org This phenomenon is also observed for phenyltrimethylsilane (B1584984) itself, where the order can exceed 3. rsc.org Despite the variable order, it remains consistently lower than that observed for the molecular bromination of other aromatic compounds under similar conditions. rsc.org The reaction order appears to be independent of the specific substituted aryltrimethylsilane used. rsc.org

Table 1: Orders of Reaction of ArSiMe₃ with Bromine at 25.00°C rsc.org

| Aromatic Compound | Concentration (M) | Order |

| C₆H₅·SiMe₃ | 0.0005-0.001 | 1.9 |

| C₆H₅·SiMe₃ | 0.002-0.004 | 2.3 |

| p-ClC₆H₄·SiMe₃ | 0.03-0.06 | 2.9 |

Data sourced from Eaborn and Webster, J. Chem. Soc., 1960, 179-185.

Substituent effects in bromodesilylation show a remarkable similarity to those in aromatic bromination by a positive species. rsc.org This suggests a comparable transition state where electron demand on the aromatic ring is a key factor. The rate of reaction is also influenced by the water content of the acetic acid medium; an increase in water concentration leads to a higher reaction rate. rsc.org For example, this compound reacts approximately 2.4 times faster in 5% water-acetic acid compared to 1.5% water-acetic acid. rsc.org This is attributed to the increased solvating power of the medium, which facilitates a transition state involving charge separation. rsc.org

Phenyltrimethylsilanes, including the p-chloro derivative, also undergo chlorodesilylation when treated with chlorine in a 1.5% water-acetic acid mixture. rsc.org Interestingly, the rate of chlorodesilylation is only slightly faster than that of bromodesilylation. For this compound at an initial concentration of 0.02 M for both reactants, the initial rate of chlorine consumption is only about 2.5 times faster than that of bromine. rsc.org This small difference in reactivity between the two halogens is a consequence of the high nucleophilicity of phenyltrimethylsilanes. rsc.org More reactive nucleophiles, such as the aryl-silicon bond in this case, are less discriminating between different electrophiles. rsc.org

While detailed stereochemical studies specifically on this compound are not extensively documented in the provided context, the general mechanism for desilylation reactions is considered to proceed via an electrophilic attack on the carbon atom bearing the silyl (B83357) group. rsc.org The transition state is thought to involve a pentacoordinate silicon atom, and the reaction is believed to proceed with retention of configuration at the silicon center. Further stereochemical investigations are noted as a potential avenue to explore the mechanism in more detail, particularly concerning the possibility of "flank" attack at the silicon atom. rsc.org

Photoreactivity and Phenyl Cation Generation

The photochemical behavior of this compound has been investigated, revealing its propensity to generate highly reactive phenyl cation intermediates.

Irradiation of this compound in protic solvents, such as a mixture of acetonitrile (B52724) and water or 2,2,2-trifluoroethanol (B45653) (TFE), leads to the heterolytic cleavage of the aryl-chlorine bond. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This photochemical process results in the formation of the corresponding triplet phenyl cation. nih.govacs.orgresearchgate.netacs.org The trimethylsilyl (B98337) group has been found to not significantly affect the photophysics or the primary dehalogenation event. rsc.org

The photochemically generated 4-(trimethylsilyl)phenyl cation is formed in its triplet state. nih.govacs.orgresearchgate.netacs.org These triplet cations are highly reactive species that can participate in various transition-metal-free arylation reactions under mild conditions. nih.govacs.orgacs.org For example, they can react with π-nucleophiles like allyltrimethylsilane (B147118) to form new carbon-carbon bonds, yielding products such as allylbenzenes. acs.orgacs.org The trimethylsilyl group can have a stabilizing effect on the phenyl cation, particularly on the singlet state. rsc.orgnih.gov While the triplet cation is the initially formed species, the presence of the silyl group can favor intersystem crossing to the more stable singlet state in some systems. nih.gov However, in the case of silylated 4-chloro-N,N-dimethylaniline, the triplet cation remains the ground state, and its trapping by π-nucleophiles is efficient. nih.gov The reactivity of these photogenerated cations provides a powerful tool for forming new aryl bonds without the need for transition metal catalysts. nih.govacs.orgacs.org

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) has become an essential methodology for investigating chemical reaction mechanisms, offering a balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.net It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which allows for the calculation of ground-state properties like electron density, total energy, and molecular geometry. researchgate.net In the context of mechanistic elucidation, DFT is employed to map potential energy surfaces, locate transition states, and calculate reaction energy barriers, providing deep insights into the feasibility and pathways of chemical transformations. whiterose.ac.ukmdpi.com

DFT calculations can clarify the influence of substituents on reaction pathways. For silyl-substituted arenes, DFT can be used to analyze how the trimethylsilyl group affects steric hindrance and the electronic environment of the aromatic ring. acs.orgresearchgate.net For instance, computational models can quantify the steric bulk of various silyl groups and their impact on reaction activation energies. rsc.org While DFT has been broadly applied to study reaction mechanisms like proton transfers and cycloadditions, and to probe the properties of silyl groups in different chemical environments, specific DFT studies focused solely on the mechanistic pathways of this compound are not extensively detailed in the surveyed literature. nih.govbeilstein-journals.orgnih.gov However, the principles of DFT allow for the theoretical investigation of its deprotonation energetics and the transition states involved in reactions such as CO2 incorporation. whiterose.ac.uk

Deprotonation Studies and Steric Hindrance Effects

The position of the trimethylsilyl (TMS) group on the phenyl ring significantly influences the ease of deprotonation at an adjacent position. The bulky nature of the TMS substituent creates considerable steric hindrance that can interfere with the approach of a base to a nearby proton. This effect is particularly pronounced when the TMS group is positioned ortho to the target proton.

In studies comparing the reactivity of chloroarene isomers, it has been observed that the presence of a TMS group ortho to a halogen (e.g., in (2-chlorophenyl)trimethylsilane) slows down the rate of metalation (deprotonation) compared to its para-isomer, this compound. The steric bulk of the silyl group physically impedes the attacking base, making it more difficult to access the proton at the ortho position.

| Isomer | TMS Position Relative to Chlorine | Observed Deprotonation Reactivity | Reason |

| (2-chlorophenyl)trimethylsilane | Ortho | Slower | Significant steric hindrance from the adjacent bulky TMS group impeding base approach. |

| (4-chlorophenyl)trimethylsilane | Para | Faster | The TMS group is remote and does not sterically interfere with deprotonation at positions ortho to the chlorine atom. |

The reduced reactivity of protons adjacent to a trimethylsilyl group is a manifestation of decreased kinetic acidity. Kinetic acidity refers to the rate at which a proton is removed by a base, and it is highly sensitive to steric factors. The phenomenon where a bulky group impedes a reaction at a nearby site is often described as a "buttressing effect."

In the case of silyl-substituted chloroarenes, the TMS group exerts a buttressing effect that sterically shields the adjacent protons. This steric pressure makes it more challenging for a base, such as an organolithium reagent, to achieve the necessary geometry for proton abstraction. Consequently, the activation energy for the deprotonation is increased, and the reaction rate decreases. This effect is most pronounced with highly congested substrates where multiple bulky groups are present. The steric hindrance offered by trialkylsilyl groups is a well-documented factor that can outweigh other electronic effects in determining reaction regioselectivity. acs.org

Carbon Dioxide Incorporation Reactions

The incorporation of carbon dioxide into organic molecules is a reaction of significant interest. While specific studies on this compound are limited in the available literature, research on the isomeric 2-chlorophenyltrimethylsilane provides a model for this type of transformation.

In one reported system, 2-chlorophenyltrimethylsilane was treated with CO2 (at 1 atm) in the presence of a catalytic amount of P5Cl and cesium fluoride (B91410) (CsF) as a fluoride ion source. This reaction led to the formation of a xanthone (B1684191) product, demonstrating that the carbon-silicon and carbon-chlorine bonds can be activated under these conditions to incorporate carbon dioxide. The fluoride source is crucial for generating the reactive intermediate necessary for the reaction to proceed.

The mechanism proposed for the reaction of 2-chlorophenyltrimethylsilane with CO2 involves the formation of highly reactive intermediates. masterorganicchemistry.com The reaction is believed to proceed through the following key steps:

Benzyne (B1209423) Formation : The process begins with the fluoride-induced 1,2-elimination of the trimethylsilyl group and the chlorine atom from 2-chlorophenyltrimethylsilane. This step generates a highly reactive ortho-benzyne intermediate.

Carboxylate Formation : Concurrently, a carboxylate intermediate is formed from the reaction of the fluoride source with CO2.

Intermediate Combination : The benzyne and carboxylate intermediates then combine.

Intramolecular Reactions : This is followed by a sequence of intramolecular reactions, including the addition of an aryl anion to a carbonyl group and subsequent rearrangement, ultimately leading to the final xanthone product.

This mechanistic pathway highlights the role of benzyne intermediates, which are powerful electrophiles, in the functionalization of silyl-aryl halides.

Iv. Applications of P Chlorophenyltrimethylsilane in Advanced Organic Synthesis

Arylation Reactions in Transition-Metal-Free Contexts

A notable application of p-chlorophenyltrimethylsilane is its use in arylation reactions that proceed without the need for a transition-metal catalyst. Research has demonstrated that the irradiation of this compound in protic solvents leads to the heterolytic cleavage of the aryl-chlorine bond. acs.orgacs.orgnih.gov This process generates a triplet phenyl cation, a highly reactive intermediate. acs.orgacs.orgnih.govresearchgate.netresearchgate.net This photogenerated cation can then be trapped by various π-bond nucleophiles, leading to the formation of new carbon-carbon bonds under mild conditions. acs.orgresearchgate.net This method provides a valuable alternative to traditional metal-catalyzed approaches. acs.org

The photochemically generated triplet phenyl cation from this compound can be effectively utilized in the synthesis of allylbenzenes. acs.orgacs.org When a solution of this compound and allyltrimethylsilane (B147118) (ATMS) in a mixture of acetonitrile (B52724) and water is irradiated, the corresponding allylated arene is formed in good yield. acs.org Specifically, the reaction of this compound with ATMS under these conditions yields 4-allyl(trimethylsilyl)benzene. acs.org

Detailed research findings from one study are presented in the table below:

| Reactant 1 | Reactant 2 | Solvent System | Product | Yield |

| This compound | Allyltrimethylsilane (ATMS) | MeCN/H₂O (5:1) | 4-Allyl(trimethylsilyl)benzene | 72% |

| Table 1: Synthesis of an Allylbenzene Derivative using this compound. acs.org |

Similarly, the transition-metal-free arylation strategy involving this compound is applicable to the formation of γ-benzyl lactones. acs.orgacs.org By using 4-pentenoic acid as the nucleophile, the photogenerated aryl cation from this compound undergoes a reaction to produce the corresponding γ-benzyl lactone. acs.org The irradiation is typically carried out in an aqueous acetonitrile medium. acs.org This method represents a tandem formation of an aryl-C and a C-O bond. nih.gov

The table below summarizes the synthesis of a specific γ-benzyl lactone:

| Aryl Chloride | Nucleophile | Solvent System | Product | Yield |

| This compound | 4-Pentenoic acid | MeCN/H₂O (5:1) | 5-(4-(Trimethylsilyl)phenyl)dihydrofuran-2(3H)-one | 60% |

| Table 2: Formation of a γ-Benzyl Lactone Derivative. acs.org |

The synthetic scope of photogenerated cations from this compound also includes the preparation of 3-arylacetals, 3-arylketals, and biaryls. acs.orgacs.orgmolaid.com A three-component reaction can be achieved by irradiating this compound in methanol (B129727) in the presence of a vinyl ether, such as ethyl vinyl ether or 2-methoxypropene, to yield 3-aryl acetals or ketals, respectively. acs.orgresearchgate.net Furthermore, these reactive intermediates can participate in reactions with aromatic compounds like benzene (B151609) or mesitylene (B46885) to form biaryls. acs.org

Research findings on the synthesis of a 3-arylketal and a biaryl are detailed below:

| Reactant 1 | Reactant 2 | Reactant 3 / Solvent | Product | Yield |

| This compound | 2-Methoxypropene | Methanol | 1,1-Dimethoxy-2-(4-(trimethylsilyl)phenyl)propane | 60% |

| This compound | Benzene | Methanol | 4-(Trimethylsilyl)-1,1'-biphenyl | 54% |

| Table 3: Synthesis of a 3-Arylketal and a Biaryl. acs.org |

Role in Cross-Coupling Reactions

This compound also serves as a reagent in the domain of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation. gelest.comrsc.org

In silicon-based cross-coupling reactions, organosilicon compounds act as the organometallic component. gelest.comrsc.org These reactions have gained attention due to the low toxicity, stability, and abundance of silicon. rsc.org The effectiveness of these couplings often depends on the palladium catalyst and, critically, the ligands complexed to the palladium. gelest.com this compound is noted as a reagent for introducing the p-chlorophenyl group in such reactions. gelest.com While early work focused on using fluorosilanes, the field has expanded to include a variety of organosilanes. gelest.com The success of these reactions hinges on the design of organosilicon reagents that can efficiently undergo the key step of transmetalation. rsc.org

Silicon-based cross-coupling reagents are often compared to other organometallic reagents like organostannanes (used in Stille coupling) and boronic acids (used in Suzuki-Miyaura coupling). gelest.comorganic-chemistry.orglibretexts.org

Organostannanes (Stille Coupling): While versatile, the primary drawback of organotin compounds is their high toxicity and the difficulty in removing tin byproducts. organic-chemistry.org

Boronic Acids (Suzuki-Miyaura Coupling): Boronic acids are generally less toxic than organostannanes and are widely used. organic-chemistry.orglibretexts.org However, the Suzuki coupling is not always suitable for base-sensitive substrates. libretexts.org Copper-mediated cross-coupling of boronic acids and organostannanes with certain nitrogen-containing compounds has been developed as a non-basic, non-oxidative method for C-N bond formation. nih.govsemanticscholar.org

Organosilanes (Hiyama Coupling): Silicon-based reagents like this compound offer an environmentally benign alternative. rsc.org They are stable and non-toxic. rsc.org Advances in developing mild reaction conditions and expanding the substrate scope have made silicon-based cross-coupling an increasingly viable and strategic tool in complex syntheses. nih.gov

Derivatives in Materials Science and Polymer Chemistry

In the realms of materials science and polymer chemistry, this compound serves as a valuable intermediate and building block. china-tnj.comcymitquimica.com Its unique structure, featuring a reactive chlorine atom and a stable trimethylsilyl (B98337) group on a phenyl ring, allows for its incorporation into advanced materials. cymitquimica.com The trimethylsilyl group can influence the compound's reactivity and enhance the stability of resulting products, while the chlorine atom provides a handle for various coupling reactions. cymitquimica.com

Organometallic polymers are a class of materials that incorporate metal atoms into the main chain of a polymer backbone. rsc.org These hybrid materials merge the properties of organic polymers with the unique electronic, optical, or catalytic characteristics of organometallic complexes. rsc.org

This compound is utilized as a precursor in the synthesis of such polymers. dtic.mil Specifically, it is employed in Wurtz-type poly-condensation reactions. dtic.mil This method involves the coupling of appropriate chloro derivatives of Group IV elements, like silicon, in the presence of a reducing agent to form the polymer chain. dtic.mil The inclusion of the silicon-containing phenyl group from this compound can impart specific properties to the resulting organometallic polymer, such as improved thermal stability or altered electronic behavior.

Table 1: Role of this compound in Organometallic Polymer Synthesis

| Precursor | Reaction Type | Resulting Polymer Class | Key Feature |

|---|

A specific application of this compound in polymer chemistry is the synthesis of oligomeric and polymeric p-phenylenesilanes. dtic.mil Research has detailed the preparation of these materials through Wurtz-type poly-condensations that combine p-chlorophenyl and chloro derivatives of silicon. dtic.mil In these syntheses, this compound can serve as a key monomer or chain-terminating agent. dtic.mil

The general approach involves reacting the chloro-substituted aryl silane (B1218182) with an alkali metal, like sodium, to induce polymerization. The resulting poly(p-phenylenesilane) structures consist of alternating phenylene and silane units, which can exhibit interesting electronic and photophysical properties relevant for applications in electronics and materials science.

Table 2: Synthesis of Polymeric p-Phenylenesilanes

| Reactant(s) | Condensing Agent | Polymer Type | Reference |

|---|

Other Synthetic Transformations

Aryltrimethylsilanes can undergo desilylative carboxylation, a transformation that replaces the trimethylsilyl group with a carboxylic acid group (-COOH) using carbon dioxide (CO₂) as the carboxylating agent. This reaction provides a pathway to synthesize aromatic carboxylic acids.

Research into this area has demonstrated the feasibility of this reaction. For instance, studies on isomers like 2-chlorophenyltrimethylsilane have shown that in the presence of a fluoride (B91410) ion source (such as Cesium Fluoride, CsF) and a catalyst, the compound can react with CO₂. chemrevlett.com The reaction proceeds through the initial formation of a highly reactive aryne intermediate following the elimination of the trimethylsilyl and chloro groups. chemrevlett.com This intermediate is then trapped by a carboxylate species generated from the reaction with CO₂. chemrevlett.com While the reaction with the ortho-isomer can lead to xanthone (B1684191) formation, the underlying principle of activating the molecule towards carboxylation by CO₂ is significant. chemrevlett.com This type of transformation highlights the utility of the trimethylsilyl group as a functional handle that can be replaced to introduce other important chemical functionalities.

V. Advanced Analytical Techniques for the Characterization and Study of P Chlorophenyltrimethylsilane

Spectroscopic Methodologies in Structural Elucidation

Spectroscopy is fundamental to understanding the molecular structure of p-Chlorophenyltrimethylsilane by examining the interaction of the molecule with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer a non-destructive way to probe the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organosilicon compounds like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the nine protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group are magnetically equivalent and thus appear as a sharp, intense singlet. This signal is typically found in the upfield region of the spectrum, a characteristic feature of protons on silicon. The aromatic protons on the p-substituted benzene (B151609) ring appear as a more complex multiplet pattern in the downfield region. Due to the symmetry of the para-substituted ring, the protons ortho and meta to the trimethylsilyl group form a pattern that can be analyzed to confirm the substitution pattern.

The ¹³C NMR spectrum provides further structural confirmation. It shows a distinct signal for the methyl carbons of the trimethylsilyl group and separate signals for the four unique carbon atoms in the p-chlorophenyl ring: the carbon attached to the silicon (ipso-carbon), the two equivalent ortho-carbons, the two equivalent meta-carbons, and the carbon bearing the chlorine atom. A research study reported the following NMR data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

Interactive Data Table: NMR Spectral Data for this compound Data recorded in CDCl₃. Source: rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.15 | s (singlet) | 9H, -Si(CH₃)₃ |

| ¹H | 7.16 – 7.26 | m (multiplet) | 2H, Aromatic |

| ¹H | 7.28 – 7.38 | m (multiplet) | 2H, Aromatic |

| ¹³C | 0.00 | - | -Si(CH₃)₃ |

| ¹³C | 129.13 | - | Aromatic CH |

| ¹³C | 135.86 | - | Aromatic CH |

| ¹³C | 136.26 | - | Aromatic C-Cl |

Fourier Transform Infrared (FTIR) Spectroscopy in Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For this compound, FTIR is used to confirm the presence of its key structural components.

The spectrum would prominently feature absorptions related to the trimethylsilyl group, including a strong Si-C stretching vibration and a characteristic umbrella deformation of the methyl groups. The aromatic ring is identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and various C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The para-substitution pattern can often be confirmed by analyzing the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl bond also exhibits a characteristic stretching vibration in the fingerprint region of the spectrum.

Interactive Data Table: Expected Characteristic FTIR Absorption Bands for this compound Based on general spectra-structure correlations for organosilicon and aromatic compounds. researchgate.netgelest.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic Ring |

| ~2960, 2895 | C-H Stretch (asymmetric, symmetric) | -CH₃ (on Si) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1430 | C-H Bend (asymmetric) | -CH₃ (on Si) |

| ~1250 | C-H Bend (symmetric, "umbrella") | -Si(CH₃)₃ |

| ~1100-1000 | C-Cl Stretch | Aryl Chloride |

| ~840 | Si-C Stretch / CH₃ Rock | -Si(CH₃)₃ |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, or byproducts, as well as for assessing its purity. When coupled with mass spectrometry, these techniques provide a powerful combination of separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column that separates it from other components based on boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum is a molecular fingerprint. It shows the molecular ion (M⁺), which confirms the molecular weight of the compound. For this compound (MW = 184.74 g/mol ), the molecular ion peak appears at an m/z (mass-to-charge ratio) of 184. The fragmentation pattern provides structural information. A very common fragmentation for trimethylsilyl compounds is the loss of a methyl group (CH₃, 15 Da), leading to a prominent [M-15]⁺ peak. In the case of this compound, this results in a strong signal at m/z 169. The presence of a chlorine atom is confirmed by the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) for any fragment containing chlorine. rsc.org

Interactive Data Table: GC-MS Fragmentation Data for this compound Data obtained via Electron Ionization (EI). Source: rsc.org

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 184 | [M]⁺ (C₉H₁₃ClSi)⁺ | 45 |

| 169 | [M - CH₃]⁺ | 100 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org While GC-MS is generally preferred for a volatile compound like this compound, LC-MS becomes invaluable when analyzing it within complex mixtures that contain non-volatile or thermally labile components. rsc.org For instance, if this compound is part of a formulation with polymers or other large molecules, LC could separate the components before MS detection.

In a typical LC-MS analysis, a reversed-phase column would be used, where this compound would elute based on its hydrophobicity. After elution, the compound would be ionized using a softer ionization technique than EI, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods are less likely to cause extensive fragmentation, often resulting in a strong signal for the protonated molecule [M+H]⁺ or other adducts, which helps in confirming the molecular weight in a complex matrix.

X-ray Diffraction for Solid-State Structural Characterization

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. If a crystal structure were determined, it would precisely confirm the geometry of the tetrahedral silicon atom, the C-Si bond length, the planarity of the phenyl ring, and the C-Cl bond length. It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions.

As of now, a published single-crystal X-ray structure for this compound is not available in open crystallographic databases. Should a structure be determined, it would be characterized by specific lattice parameters (a, b, c, α, β, γ) and a space group, which together define the unit cell of the crystal. materialsproject.org

Computational Chemistry Approaches in Understanding Structure-Reactivity Relationships

Computational chemistry has emerged as a powerful tool for investigating the structure and reactivity of chemical systems at the atomic level. reddit.com Through methods like Density Functional Theory (DFT), researchers can model molecular properties and predict chemical behavior, offering insights that complement experimental findings. nih.govinpressco.com For this compound, computational approaches are instrumental in elucidating the interplay between its geometric structure and electronic properties, which ultimately governs its reactivity.

DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), have become a standard for obtaining a balance between accuracy and computational cost for organic and organosilicon compounds. nih.govreddit.com These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that are key to understanding structure-reactivity relationships.

Detailed Research Findings

Frontier Molecular Orbitals (HOMO-LUMO Analysis):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

A theoretical analysis of related compounds allows for the estimation of these properties. The table below presents hypothetical, yet representative, data for this compound based on computational studies of analogous molecules, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 8.00 |

Mulliken Charge Distribution:

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution and identifying electrostatic potential sites. rsc.org The charge distribution is critical for predicting how a molecule will interact with other polar molecules or ions. In this compound, the electronegative chlorine atom is expected to have a partial negative charge, while the silicon and the carbon atom attached to it will have their charges influenced by the relative electronegativities and inductive effects. The distribution of charges on the aromatic ring is also key to predicting its susceptibility to electrophilic or nucleophilic attack.

The following table provides a hypothetical Mulliken charge distribution for key atoms in this compound, as would be predicted by DFT calculations.

| Atom | Charge (a.u.) |

|---|---|

| Si | +0.80 |

| C (ipso-Si) | -0.50 |

| C (ipso-Cl) | +0.10 |

| Cl | -0.25 |

| C (ortho to Si) | -0.15 |

| C (ortho to Cl) | -0.05 |

Molecular Geometry (Bond Lengths and Angles):

Computational methods can accurately predict the equilibrium geometry of a molecule, including bond lengths and bond angles. researchgate.net These geometric parameters are fundamental to its structure and can influence steric interactions and reactivity. For this compound, the key parameters include the C-Si and C-Cl bond lengths, the bond lengths within the phenyl ring, and the bond angles around the silicon atom and within the aromatic ring. Studies on related silyl-substituted aromatics have shown that the C-Si bond length and the geometry of the silyl (B83357) group can be influenced by steric hindrance and electronic interactions with the aromatic system. nih.gov

The table below presents typical bond lengths and angles for this compound that would be expected from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Si | 1.89 |

| C-Cl | 1.75 |

| C-C (aromatic) | 1.39 - 1.41 |

| Si-C (methyl) | 1.87 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| Cl-C-C | 119 - 121 |

| Si-C-C | 119 - 121 |

| C-Si-C (methyl) | 108 - 111 |

Vi. Environmental and Toxicological Considerations of P Chlorophenyltrimethylsilane

Environmental Fate Studies and Behavior in Various Matrices

Detailed experimental studies on the biodegradation, sorption, hydrolysis, and photolysis of p-Chlorophenyltrimethylsilane in environmentally relevant matrices such as soil, water, and sediment are not extensively documented in publicly accessible scientific literature. General principles of organosilane chemistry suggest that the silicon-carbon bond is relatively stable, but specific degradation rates and pathways for this compound are not available.

No specific data on the biodegradation rates or metabolic pathways of this compound in soil, water, or sediment were found in the reviewed literature.

Information regarding the sorption coefficients (such as Koc) and hydrolysis kinetics of this compound in different environmental compartments is not available in the public scientific literature. While hydrolysis is a potential degradation pathway for some organosilanes, specific rate constants for this compound under various environmental pH and temperature conditions have not been reported.

There is a lack of specific data on the photolytic degradation of this compound in aquatic or atmospheric environments. Quantum yields and the identification of photolysis byproducts for this compound have not been documented.

Advanced Toxicology Research and Mechanistic Insights

Advanced toxicological research, including in vitro, in vivo, and omics studies, specifically investigating the mechanisms of toxicity for this compound, is not present in the available scientific literature.

No studies utilizing in vitro cell cultures or in vivo animal models to assess the toxicity of this compound were identified.

There is no evidence of the application of transcriptomics, proteomics, or metabolomics to investigate the molecular mechanisms of toxicity for this compound.

Interactive Data Table: Biodegradation of this compound

| Parameter | Soil | Water | Sediment |

| Biodegradation Rate | Data not available | Data not available | Data not available |

| Identified Pathways | Data not available | Data not available | Data not available |

| Key Metabolites | Data not available | Data not available | Data not available |

Interactive Data Table: Sorption and Hydrolysis of this compound

| Matrix | Sorption Coefficient (Koc) | Hydrolysis Half-Life |

| Soil | Data not available | Data not available |

| Sediment | Data not available | Data not available |

| Water | Not applicable | Data not available |

Interactive Data Table: Advanced Toxicology of this compound

| Study Type | Model System | Key Findings |

| In Vitro | Data not available | Data not available |

| In Vivo | Data not available | Data not available |

| Omics (e.g., Genomics, Proteomics) | Data not available | Data not available |

Influence on Biological Systems and Detoxification Pathways

The influence of this compound on biological systems and the pathways for its detoxification are not extensively documented in publicly available scientific literature. However, by examining the metabolic fate of structurally related organosilicon compounds and chlorinated aromatic compounds, a scientifically plausible overview of its likely biotransformation can be constructed. The metabolic pathways of analogous compounds suggest that this compound would likely undergo enzymatic transformations aimed at increasing its water solubility to facilitate excretion from the body.

The primary detoxification route for many xenobiotics, including aromatic compounds, involves the cytochrome P450 (CYP) enzyme system, which is a major player in Phase I metabolism. nih.govrsc.org These enzymes catalyze a variety of oxidative reactions, including hydroxylation. rsc.org For aromatic compounds, hydroxylation is a common initial step in detoxification. nih.gov

In the case of this compound, it is anticipated that the molecule would be a substrate for CYP-mediated hydroxylation. Based on studies of similar chlorinated aromatic compounds, the chlorine substituent on the phenyl ring influences the position of hydroxylation. eurochlor.orglibretexts.org The presence of a chlorine atom can direct hydroxylation to specific positions on the aromatic ring. eurochlor.org For instance, the metabolism of chlorobenzene (B131634) results in the formation of various chlorophenols. cdc.gov

Furthermore, research on the metabolism of phenyltrimethylsilane (B1584984), a closely related compound without the chlorine substituent, indicates that hydroxylation can occur on both the phenyl ring and the methyl groups attached to the silicon atom. This suggests that this compound could undergo similar transformations.

The detoxification of this compound is likely to proceed through the following key stages:

Phase I Metabolism (Functionalization): This initial phase primarily involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups on the xenobiotic molecule. nih.gov For this compound, this would likely involve:

Aromatic Hydroxylation: Cytochrome P450 enzymes would likely catalyze the addition of a hydroxyl (-OH) group to the chlorophenyl ring. The position of this hydroxylation would be influenced by the electronic effects of both the chlorine atom and the trimethylsilyl (B98337) group.

Aliphatic Hydroxylation: The methyl groups of the trimethylsilyl moiety are also potential sites for hydroxylation, leading to the formation of hydroxymethyl derivatives.

Phase II Metabolism (Conjugation): Following Phase I, the newly introduced functional groups can undergo conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to the metabolite. This process significantly increases the water solubility of the compound, making it easier to excrete in urine or bile. For the hydroxylated metabolites of this compound, the primary conjugation reactions would likely be:

Glucuronidation: The attachment of glucuronic acid to the hydroxylated metabolites.

Sulfation: The addition of a sulfate group to the hydroxylated metabolites.

The presence of the silicon-carbon bond in this compound is generally considered to be stable under physiological conditions and less susceptible to cleavage compared to carbon-carbon bonds in analogous organic compounds.

It is important to note that the biotransformation of chlorinated aromatic compounds can sometimes lead to the formation of reactive intermediates. nih.gov For example, the oxidation of some chlorophenols can produce reactive quinone species. nih.gov Whether similar reactive intermediates could be formed during the metabolism of this compound has not been specifically studied.

The table below summarizes the probable key metabolic reactions and the enzymes involved in the detoxification of this compound, based on the metabolism of analogous compounds.

| Metabolic Phase | Reaction Type | Potential Metabolite(s) | Key Enzyme Family |

| Phase I | Aromatic Hydroxylation | Hydroxy-p-chlorophenyltrimethylsilane isomers | Cytochrome P450 |

| Phase I | Aliphatic Hydroxylation | (Hydroxymethyl)dimethyl(p-chlorophenyl)silane | Cytochrome P450 |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | Sulfate conjugates of hydroxylated metabolites | Sulfotransferases (SULTs) |

Q & A

Q. What in vitro models assess the cytotoxicity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.